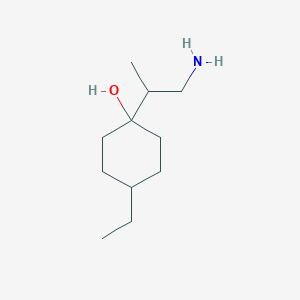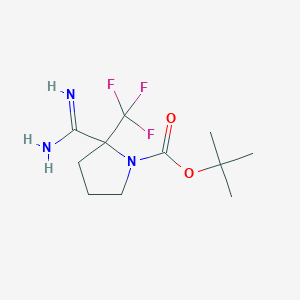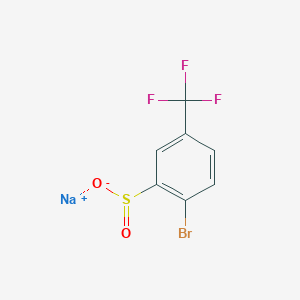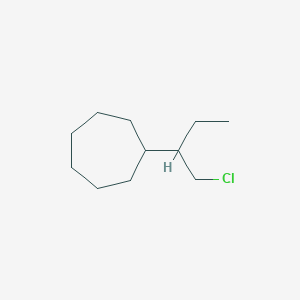
(1-Chlorobutan-2-yl)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chlorobutan-2-yl)cycloheptane is an organic compound with the molecular formula C11H21Cl. It is a derivative of cycloheptane, where a butyl group is substituted with a chlorine atom at the second position. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobutan-2-yl)cycloheptane can be achieved through various methods. One common approach involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement . This method allows for the stereoselective formation of cycloheptane rings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts such as CuCl2 can facilitate the coupling of unactivated C(sp3)-H bonds with electron-deficient olefins . This method leverages Ligand-to-Metal Charge Transfer (LMCT) to generate chlorine radicals, which act as powerful hydrogen atom transfer reagents.
Chemical Reactions Analysis
Types of Reactions
(1-Chlorobutan-2-yl)cycloheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming butylcycloheptane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Butylcycloheptane.
Substitution: Various substituted cycloheptanes depending on the nucleophile used.
Scientific Research Applications
(1-Chlorobutan-2-yl)cycloheptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the interaction of cycloalkanes with biological systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Chlorobutan-2-yl)cycloheptane involves its interaction with molecular targets through various pathways. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The cycloheptane ring provides a stable framework that can undergo further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A six-membered ring cycloalkane.
Cyclooctane: An eight-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
(1-Chlorobutan-2-yl)cycloheptane is unique due to its seven-membered ring structure and the presence of a chlorine-substituted butyl group. This combination provides distinct chemical properties and reactivity compared to other cycloalkanes .
Properties
Molecular Formula |
C11H21Cl |
|---|---|
Molecular Weight |
188.74 g/mol |
IUPAC Name |
1-chlorobutan-2-ylcycloheptane |
InChI |
InChI=1S/C11H21Cl/c1-2-10(9-12)11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3 |
InChI Key |
NBPNBCKRQZDKDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


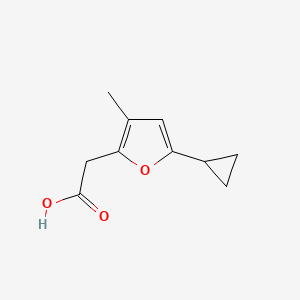
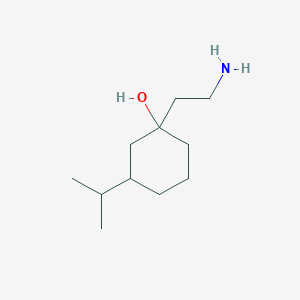


![5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13182550.png)
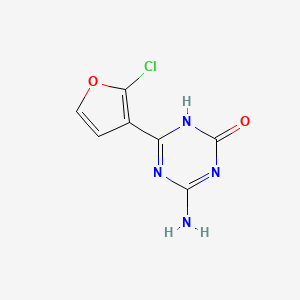
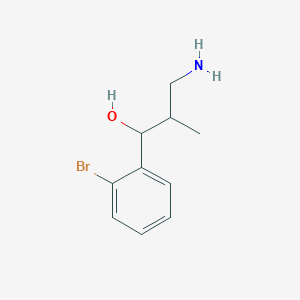
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
